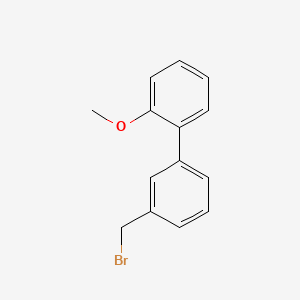

3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl

Description

3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl is a brominated biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 3' position and a methoxy (-OCH₃) group at the 2 position on the biphenyl scaffold. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science. Its reactivity is driven by the bromomethyl group, which serves as a versatile alkylating agent or leaving group in cross-coupling reactions .

Properties

CAS No. |

83169-87-3 |

|---|---|

Molecular Formula |

C14H13BrO |

Molecular Weight |

277.16 g/mol |

IUPAC Name |

1-(bromomethyl)-3-(2-methoxyphenyl)benzene |

InChI |

InChI=1S/C14H13BrO/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9H,10H2,1H3 |

InChI Key |

NSQLIMKUCIBUCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC(=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves bromine generation in situ through redox reactions between sodium bromate (NaBrO₃) and sodium hydrogen sulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅) in a biphasic water-organic solvent system. The general reaction proceeds as follows:

$$

\text{4-Methyl-2-methoxybiphenyl} + \text{NaBrO}3 + \text{NaHSO}3 \rightarrow \text{3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl} + \text{Na}2\text{SO}4 + \text{H}_2\text{O}

$$

Key Parameters :

Optimized Protocol (Example 10 from)

- Dissolve 14.5 g (75 mmol) of 4-methyl-2-methoxybiphenyl in 75 mL ethyl acetate.

- Add 33.8 g (224 mmol) NaBrO₃ in 112.5 mL water.

- Cool to 0°C and add 23.25 g (122 mmol) Na₂S₂O₅ in 225 mL water.

- Stir at 15°C for 5 hours.

- Isolate product via filtration, yielding 18.72 g (91.7%) with 98.9% HPLC purity and <0.2% dibrominated impurity.

Advantages :

Limitations :

- Requires precise temperature control.

Photochemical Bromination with N-Bromosuccinimide

Reaction Design

Radical bromination under UV light enables regioselective bromination of methyl groups. The process uses NBS in a biphasic system (e.g., CCl₄/water):

$$

\text{4-Methyl-2-methoxybiphenyl} + \text{NBS} \xrightarrow{\text{UV}} \text{3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl} + \text{Succinimide}

$$

Key Parameters :

Case Study (Example 2 from)

- Dissolve 20.85 g (100 mmol) 4-methyl-2-methoxybiphenyl in 100 mL CCl₄.

- Add 17.8 g (100 mmol) NBS under nitrogen.

- Irradiate with UV light (350 nm) for 3 hours.

- Wash organic layer with NaHCO₃, dry, and concentrate to yield 28.9 g (96.6% purity).

Advantages :

- Fast reaction kinetics.

- High regioselectivity for benzylic positions.

Limitations :

- Requires specialized UV equipment.

- NBS is costlier than NaBrO₃.

Hydrobromic Acid with Sodium Percarbonate

One-Pot Bromination

This method employs HBr gas or aqueous HBr with sodium percarbonate (2Na₂CO₃·3H₂O₂) as an oxidant:

$$

\text{4-Methyl-2-methoxybiphenyl} + \text{HBr} + \text{Na}2\text{CO}3\cdot1.5\text{H}2\text{O}2 \rightarrow \text{3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl} + \text{CO}2 + \text{H}2\text{O}

$$

Key Parameters :

Scalable Example (Example 12 from)

- Mix 500 g (2.6 mol) 4-methyl-2-methoxybiphenyl with 1000 mL dichloromethane, 1000 mL water, and 210 g sodium percarbonate.

- Add 390 mL 9N HBr over 1 hour at 25°C.

- Stir at 40°C for 6 hours.

- Isolate product via concentration and crystallization, yielding 652 g (92%).

Advantages :

- Suitable for industrial-scale production.

- Minimal byproducts.

Limitations :

- Corrosive HBr requires specialized equipment.

Comparative Analysis of Methods

Critical Considerations for Process Optimization

- Byproduct Control : Dibrominated derivatives (e.g., 3',5'-dibromomethyl) form at temperatures >25°C. Cooling and stoichiometric Br₂ generation mitigate this.

- Solvent Selection : Polar solvents (ethyl acetate) improve NaBrO₃ solubility, while nonpolar solvents (methylcyclohexane) enhance product isolation.

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate bromine transfer in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation at the benzylic position to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: Products include benzylic alcohols and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients (APIs).

Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: The compound can be used as a probe or ligand in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 3’-(Bromomethyl)-2-methoxy-1,1’-biphenyl primarily involves its reactivity at the bromomethyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, which further modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 3'-(Bromomethyl)-2-methoxy-1,1'-biphenyl include:

Physical and Chemical Properties

Key Observations :

- Bromomethyl vs. Methoxy : Bromomethyl derivatives (e.g., 4-(Bromomethyl)-1,1'-biphenyl) exhibit higher melting points than methoxy analogs due to stronger intermolecular forces (e.g., halogen bonding) .

- Substituent Position : The 4-methoxy isomer (90°C) has a higher melting point than the 2-methoxy analog (29°C), likely due to symmetry and packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.